molecular formula C12H8ClNO2 B3226854 3-(2-Chlorophenyl)pyridine-4-carboxylic acid CAS No. 1258625-31-8

3-(2-Chlorophenyl)pyridine-4-carboxylic acid

Cat. No.: B3226854
CAS No.: 1258625-31-8
M. Wt: 233.65 g/mol
InChI Key: OROMMXJYBKJRMH-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It features a pyridine ring substituted with a 2-chlorophenyl group at the third position and a carboxylic acid group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of ammonium acetate to form 2-(2-chlorophenyl)acetonitrile. This intermediate is then cyclized with ethyl acetoacetate under basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C12H9ClN2O2
  • Molecular Weight : Approximately 250.66 g/mol
  • Structure : It features a pyridine ring substituted with a carboxylic acid group and a chlorophenyl group, which enhances its reactivity and biological activity.

Pharmaceutical Development

3-(2-Chlorophenyl)pyridine-4-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity, particularly in the development of anti-cancer agents.

  • Case Study : Research has demonstrated that derivatives of this compound exhibit potent inhibitory effects on cancer cell lines, suggesting its potential for therapeutic applications in oncology .

Agricultural Chemicals

The compound is utilized in the formulation of agrochemicals, contributing to the development of selective herbicides and pesticides. Its ability to target specific plant species while minimizing environmental impact makes it valuable in sustainable agriculture.

  • Case Study : A study highlighted the efficacy of formulations containing this compound against resistant weed species, showcasing its potential to improve crop yields while reducing chemical usage .

Material Science

In material science, this compound is explored for creating advanced materials such as polymers and coatings. Its properties impart thermal stability and chemical resistance, making it suitable for various industrial applications.

  • Case Study : Researchers have developed polymer composites incorporating this compound that demonstrate enhanced durability and performance under extreme conditions .

Biochemical Research

This compound is also significant in biochemical research, particularly in studies related to enzyme inhibition and receptor binding. Understanding these interactions aids in elucidating various biochemical pathways and identifying potential therapeutic targets.

  • Case Study : Investigations into the compound's mechanism of action revealed its ability to modulate inflammatory pathways, indicating potential use as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid: Similar structure with bromine and chlorine substitutions.

    Pyridine-2-carboxylic acid: A simpler pyridine carboxylic acid without the chlorophenyl group.

Uniqueness

3-(2-Chlorophenyl)pyridine-4-carboxylic acid is unique due to the presence of both the chlorophenyl group and the carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

3-(2-Chlorophenyl)pyridine-4-carboxylic acid, a pyridine derivative, has garnered attention in the scientific community due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H8ClNO2C_{11}H_{8}ClNO_2. The presence of the chlorine atom and the carboxylic acid group significantly influences its chemical reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that pyridine derivatives, including this compound, possess notable antibacterial and antifungal properties. These compounds can effectively inhibit the growth of various pathogens, making them potential candidates for antibiotic development .
  • Anticancer Properties : The compound has been evaluated for its anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting its role as a potential chemotherapeutic agent .
  • Anti-inflammatory Effects : The compound has been associated with anti-inflammatory activity, likely due to its ability to inhibit specific enzymes involved in inflammatory pathways.

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound interacts with various enzymes, including cyclooxygenase (COX) enzymes, which are critical in mediating inflammation. By inhibiting these enzymes, the compound may reduce inflammatory responses .
  • Signaling Pathways : It has been shown to influence key signaling pathways involved in cancer progression, specifically by modulating kinase activity associated with tumor growth and survival .

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the effects of this compound on glioblastoma cell lines. The results indicated significant cytotoxicity against these cells while exhibiting low toxicity towards non-cancerous cells. This selectivity highlights its potential as a targeted cancer therapy .
  • Anti-inflammatory Effects : In a model of lipopolysaccharide (LPS)-induced inflammation, the compound demonstrated a dose-dependent reduction in nitric oxide production, indicating its potential as an anti-inflammatory agent .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAntimicrobialAnticancerAnti-inflammatory
This compoundYesYesYes
2-Chloro-5-(3-chlorophenyl)pyridine-4-carboxylic acidYesModerateYes
2-Amino-6-chloro-5-(4-chlorophenyl)pyridine-3-carboxylic acidModerateYesNo

Properties

IUPAC Name

3-(2-chlorophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-11-4-2-1-3-8(11)10-7-14-6-5-9(10)12(15)16/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROMMXJYBKJRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CN=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687290
Record name 3-(2-Chlorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258625-31-8
Record name 3-(2-Chlorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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